N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with methyl and phenyl groups. The acetamide moiety is linked via a sulfanyl (-S-) bridge to the pyrimidine ring, while the N-(2,4-dimethylphenyl) group provides steric and electronic modulation.
The compound shares structural homology with kinase inhibitors and antimicrobial agents, as the thieno[3,2-d]pyrimidinone scaffold is known to interact with ATP-binding pockets in enzymes . Its molecular formula is C₂₅H₂₄N₄O₂S₂, with a molecular weight of 492.61 g/mol (calculated). Key features include:
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-5-8-17(9-6-14)18-12-30-22-21(18)26-24(27(4)23(22)29)31-13-20(28)25-19-10-7-15(2)11-16(19)3/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCRASPDWBYUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the 2-chloro-4-methylphenyl analogue () may enhance electrophilic interactions with target enzymes compared to the dimethyl groups in the title compound, which increase lipophilicity .
- Trifluoromethoxy Group : The CF₃O group in improves metabolic stability and bioavailability due to its high electronegativity and resistance to oxidative metabolism .
- Pyrimidine vs.
Physicochemical Properties
- Solubility : The trifluoromethoxy derivative () likely has higher lipophilicity (logP ~4.2) than the dimethylphenyl analogue (logP ~3.8), impacting absorption profiles .
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into key functional groups that are often associated with biological activity:
- Thieno[3,2-d]pyrimidine core : Known for various biological activities.
- Sulfanyl group : Often enhances the reactivity and interaction with biological targets.
- Dimethylphenyl substituents : May influence lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. Compounds similar to this compound have shown significant activity against various pathogens. For instance:
- Pyrimidine derivatives : Various studies have reported that pyrimidine derivatives exhibit notable antibacterial activity against strains like E. coli and S. aureus .
Anticancer Activity
The anticancer properties of thienopyrimidine compounds have been extensively studied. For example:
- Mechanism of Action : Compounds that contain thienopyrimidine structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Case Studies : In a study screening a library of compounds for anticancer activity, certain thienopyrimidine derivatives exhibited potent growth inhibition in multicellular spheroids, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects :
- The presence of methyl groups on the phenyl ring enhances lipophilicity and may improve membrane permeability.
- The sulfanyl group is pivotal for interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Increases lipophilicity |
| Sulfanyl group | Enhances reactivity |
Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Antimicrobial Studies : A series of pyrimidine derivatives showed significant antimicrobial properties with MIC values indicating effectiveness against various bacterial strains .
- Anticancer Evaluations : Research has indicated that specific derivatives can inhibit tumor growth in vitro and in vivo models, showcasing their potential for development into therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
